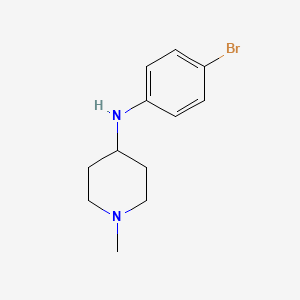

N-(4-bromophenyl)-1-methylpiperidin-4-amine

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This provides a clear understanding of what the molecule is and what atoms it contains .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and its three-dimensional shape .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

Palladium-Catalyzed Coupling for Indole Derivatives : An efficient method for synthesizing N-substituted indole derivatives utilizes a palladium-catalyzed multicomponent coupling approach, incorporating aryl iodides, alkynes, and amines. This process includes cleavage of C(sp(3))-N bonds and has been demonstrated to work with a variety of amines, including piperidine and its derivatives, showcasing the versatility of amine functional groups in complex organic syntheses (Hao et al., 2014).

Synthesis of S,N-Disubstituted Thiouracil Derivatives : Through the Mannich reaction, derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil have been synthesized, highlighting the reactivity of cyclic secondary amines like 4-methylpiperidine in creating new thiouracil derivatives with potential biological applications (Pospieszny & Wyrzykiewicz, 2008).

Electrochemical Behavior in Ionic Liquids : The study of tris(4-bromophenyl)amine and related compounds in ionic liquids provides insights into their electrochemical properties, which are crucial for applications in electronic materials and devices. The research explores the stability and electron transfer processes of these compounds in various ionic liquid environments (Herath & Becker, 2010).

Catalysis and Materials Science

Porphyrin Derivatives via Amination : The palladium-catalyzed amination of meso-bromophenylporphyrins with cyclic secondary amines, including hydroxypiperidines, has been investigated for synthesizing new porphyrin derivatives. These derivatives, due to their unique structures and electronic properties, are significant in catalysis, photodynamic therapy, and materials science (Artamkina et al., 2008).

Nonlinear Optical Properties of Pyrazolamine Derivatives : The synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and related compounds, alongside theoretical studies, have shed light on their nonlinear optical properties. These properties are fundamental for applications in optical switching, telecommunications, and information processing (Tamer et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB), which could contribute to their cytotoxic action .

Biochemical Pathways

For example, some compounds promote osteogenesis by upregulating the expression of osteogenic genes (RUNX2 and type 1 col) via activation of the BMP2/SMAD1 signaling pathway .

Pharmacokinetics

The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Related compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles, often influenced by targeting signals or post-translational modifications .

Propriétés

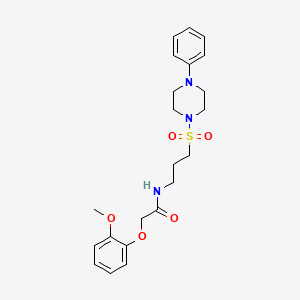

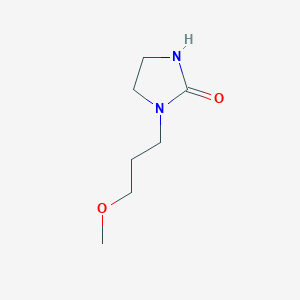

IUPAC Name |

N-(4-bromophenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKGLRDTPBZZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)